molecular formula C14H23ClN2O B6269272 2-amino-N-benzyl-N-ethylpentanamide hydrochloride CAS No. 1839905-08-6

2-amino-N-benzyl-N-ethylpentanamide hydrochloride

Cat. No.: B6269272
CAS No.: 1839905-08-6
M. Wt: 270.8
InChI Key:
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Description

2-Amino-N-benzyl-N-ethylpentanamide hydrochloride (2-ABE) is a compound that has been widely studied in the scientific research community. This compound is a derivative of an amide, and is formed by the reaction of an amine and an ester. It has been used in both laboratory experiments and in clinical trials, with a variety of applications. In

Scientific Research Applications

2-amino-N-benzyl-N-ethylpentanamide hydrochloride has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and receptor binding. It has also been used in cell culture studies, as well as in animal studies. In addition, it has been used in clinical trials to evaluate the efficacy of drugs and therapeutic agents.

Mechanism of Action

2-amino-N-benzyl-N-ethylpentanamide hydrochloride works by binding to specific proteins or receptors in the body. This binding results in the inhibition of certain enzymes or other proteins, or the activation of certain receptors. This binding can lead to changes in cell physiology and biochemical processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, as well as to activate certain receptors. It has also been shown to have anti-inflammatory and anti-oxidant effects. In addition, it has been shown to have an effect on the expression of certain genes.

Advantages and Limitations for Lab Experiments

2-amino-N-benzyl-N-ethylpentanamide hydrochloride is a useful compound for laboratory experiments due to its ability to bind to specific proteins and receptors. This binding can be used to study the effects of certain drugs and therapeutic agents. However, there are some limitations to using this compound in laboratory experiments. It is difficult to control the amount of the compound used, and it is also difficult to control the concentration of the compound in solution.

Future Directions

There are a number of potential future directions for the use of 2-amino-N-benzyl-N-ethylpentanamide hydrochloride in scientific research. It could be used to study the effects of drugs and therapeutic agents on specific proteins and receptors. It could also be used to study the effects of certain drugs on gene expression. In addition, it could be used to study the effects of certain drugs on cell physiology and biochemical processes. Finally, it could be used to study the effects of certain drugs on the immune system.

Synthesis Methods

2-amino-N-benzyl-N-ethylpentanamide hydrochloride is synthesized from the reaction of an amine and an ester. The amine used is N-benzyl-N-ethylpentanamide, and the ester used is ethyl chloroformate. The reaction is carried out in anhydrous conditions, and the product is purified by recrystallization. The product is then converted to the hydrochloride form by the addition of hydrochloric acid.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N-benzyl-N-ethylpentanamide hydrochloride involves the reaction of benzyl cyanide with ethylmagnesium bromide to form N-benzylethylpentanamide. This intermediate is then reacted with ammonium chloride and sodium cyanoborohydride to yield the final product.", "Starting Materials": [ "Benzyl cyanide", "Ethylmagnesium bromide", "Ammonium chloride", "Sodium cyanoborohydride" ], "Reaction": [ "Step 1: Benzyl cyanide is reacted with ethylmagnesium bromide in anhydrous ether to form N-benzylethylpentanamide.", "Step 2: To a solution of N-benzylethylpentanamide in methanol, ammonium chloride is added and the mixture is stirred at room temperature for 30 minutes.", "Step 3: Sodium cyanoborohydride is added to the reaction mixture and the mixture is stirred for an additional 2 hours.", "Step 4: The reaction mixture is then quenched with water and the resulting solid is filtered and washed with water to yield 2-amino-N-benzyl-N-ethylpentanamide hydrochloride." ] }

1839905-08-6

Molecular Formula

C14H23ClN2O

Molecular Weight

270.8

Purity

95

Origin of Product

United States

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